molecular formula C12H19ClN2O B13255533 N-[2-(ethylamino)propyl]benzamide hydrochloride

N-[2-(ethylamino)propyl]benzamide hydrochloride

Cat. No.: B13255533
M. Wt: 242.74 g/mol
InChI Key: YSLKZNKGDYLTDA-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)propyl]benzamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is a benzamide derivative that has been studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylamino)propyl]benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylamino)propyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield various substituted benzamides .

Scientific Research Applications

N-[2-(ethylamino)propyl]benzamide hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-(ethylamino)propyl]benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit COX enzymes and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

N-[2-(ethylamino)propyl]benzamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H

InChI Key

YSLKZNKGDYLTDA-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CNC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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